molecular formula C13H9N3O B11881135 5-(2-Cyanophenyl)nicotinamide CAS No. 1346691-51-7

5-(2-Cyanophenyl)nicotinamide

Katalognummer: B11881135
CAS-Nummer: 1346691-51-7
Molekulargewicht: 223.23 g/mol
InChI-Schlüssel: ZDRMBHLXOGQREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Cyanophenyl)nicotinamide is a chemical compound with the molecular formula C13H9N3O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyanophenyl)nicotinamide typically involves the reaction of 2-cyanobenzaldehyde with nicotinic acid or its derivatives under specific conditions. One common method involves the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in a solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Cyanophenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

5-(2-Cyanophenyl)nicotinamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(2-Cyanophenyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Cyanophenyl)nicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyanophenyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Eigenschaften

CAS-Nummer

1346691-51-7

Molekularformel

C13H9N3O

Molekulargewicht

223.23 g/mol

IUPAC-Name

5-(2-cyanophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9N3O/c14-6-9-3-1-2-4-12(9)10-5-11(13(15)17)8-16-7-10/h1-5,7-8H,(H2,15,17)

InChI-Schlüssel

ZDRMBHLXOGQREA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CN=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.